molecular formula C10H9N3O2 B8724717 4-methyl-1-(3-nitrophenyl)-1H-imidazole

4-methyl-1-(3-nitrophenyl)-1H-imidazole

Cat. No. B8724717
M. Wt: 203.20 g/mol
InChI Key: AZWQZQUHDKKSJV-UHFFFAOYSA-N
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Description

4-methyl-1-(3-nitrophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-1-(3-nitrophenyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-1-(3-nitrophenyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

4-methyl-1-(3-nitrophenyl)imidazole

InChI

InChI=1S/C10H9N3O2/c1-8-6-12(7-11-8)9-3-2-4-10(5-9)13(14)15/h2-7H,1H3

InChI Key

AZWQZQUHDKKSJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 112.9 g of m-fluoronitrobenzene and 65.69 g of 4-methylimidazole in 1 liter of dimethylsulfoxide is added 58.51 g of potassium carbonate followed by heating under dry conditions at 110° C. for 39 hours. The reaction mixture is poured into 3.3 liters of water and stored in a refrigerator for 2 days. The mixture is filtered and the cake washed with copious volumes of water followed by suction drying to give 25 g of brown solid. The solid is crystallized from ethyl acetate to give 15.0 g of the desired product as a beige solid, m.p. 119°-120° C. From the combined recrystallization filtrates is obtained 800 mg of 5-methyl-1-(3-nitrophenyl)-1H-imidazole as a beige solid, m.p. 130°-132° C.
Quantity
112.9 g
Type
reactant
Reaction Step One
Quantity
65.69 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
58.51 g
Type
reactant
Reaction Step Two
Name
Quantity
3.3 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of N-(3-nitrophenyl)-N-(2-oxo-propyl)-formamide (265 mg), ammonium acetate (919 mg) and acetic acid (0.3 ml) in xylene (5 ml) was refluxed for 2.5 hours and then evaporated under reduced pressure. To the residue were added ethyl acetate and an aqueous solution of sodium hydroxide (1N, 25 ml), and the mixture was stirred for 10 minutes. The separated organic layer was washed with water and brine, dried over magnesium sulfate and evaporated to give 4-methyl-1-(3-nitrophenyl)imidazole (203 mg, 83.9%).
Name
N-(3-nitrophenyl)-N-(2-oxo-propyl)-formamide
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
919 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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